1-Methylazepan-4-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methylazepan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-8-5-2-3-7(9)4-6-8/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCVYSRFFKEHEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20294409 | |
| Record name | 1-methylazepan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20294409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1859-33-2 | |
| Record name | 1-methylazepan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20294409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Reaction Chemistry of 1 Methylazepan 4 One
Established Synthetic Routes to 1-Methylazepan-4-one
Synthesis from 1-Methylpiperidine-4-ketone Precursors
A common and direct method for the preparation of this compound involves the ring expansion of the readily available 1-methylpiperidine-4-ketone. This transformation is a crucial step in the synthesis of azelastine (B1213491) and its analogs. The reaction typically involves the use of a diazomethane (B1218177) source or other reagents capable of inserting a methylene (B1212753) group into the piperidine (B6355638) ring. The general transformation can be represented as follows:
Reaction Scheme:
While specific industrial protocols are often proprietary, the literature suggests that this ring expansion can be achieved under various conditions, with the choice of reagents and reaction parameters influencing the yield and purity of the final product.
Preparation via Multi-step Organic Transformations
An alternative and versatile approach to this compound is through a multi-step synthesis commencing from simpler, acyclic precursors. One documented method starts from N-methyl-2-pyrrolidone, building the azepane ring through a series of organic transformations. This method, detailed in the patent literature for the synthesis of an azelastine intermediate, involves the following key steps google.com:
Ring Opening and Esterification: N-methyl-2-pyrrolidone is hydrolyzed and esterified to produce a methyl ester derivative.
Michael Addition: The resulting compound undergoes a Michael addition with methyl acrylate (B77674) to extend the carbon chain.
Dieckmann Condensation: The diester formed in the previous step undergoes an intramolecular cyclization via a Dieckmann condensation to form the seven-membered ring.
Hydrolysis and Decarboxylation: The resulting β-keto ester is then hydrolyzed and decarboxylated to yield this compound.
This multi-step approach allows for greater control over the molecular framework and the introduction of various substituents if required.
Novel and Green Synthetic Approaches
In line with the growing emphasis on sustainable chemistry, efforts are being made to develop more environmentally benign and efficient syntheses of this compound and related azepanones.
Exploration of Environmentally Benign Reaction Conditions
The principles of green chemistry, such as the use of safer solvents, reduction of waste, and energy efficiency, are being increasingly applied to the synthesis of heterocyclic compounds. While specific studies on the green synthesis of this compound are limited, the broader field of azepane synthesis offers insights into potential improvements. These include the use of water as a solvent, microwave-assisted reactions to reduce reaction times and energy consumption, and solvent-free reaction conditions where feasible researchgate.net. The development of one-pot syntheses, which reduce the number of work-up and purification steps, is also a key area of focus in making the production of such intermediates more sustainable.
Catalytic Synthesis Innovations (e.g., heterogeneous catalysis, metal catalysis)
Catalysis offers a powerful tool for developing more efficient and selective synthetic routes. In the context of azepane synthesis, both homogeneous and heterogeneous catalysis have shown promise. For instance, palladium-catalyzed reactions have been employed in the stereoselective and regioselective synthesis of azepane derivatives through piperidine ring expansion rsc.org. The use of heterogeneous catalysts is particularly attractive from a green chemistry perspective as they can be easily separated from the reaction mixture and potentially reused, minimizing waste. While direct catalytic routes to this compound are not extensively documented, the application of metal catalysts in related cyclization and ring-expansion reactions suggests a promising avenue for future research.
Mechanistic Investigations of this compound Formation
Understanding the reaction mechanisms is crucial for optimizing existing synthetic routes and designing novel ones. The formation of the this compound ring, particularly through the multi-step synthesis involving a Dieckmann condensation, is a key mechanistic aspect.
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. synarchive.comwikipedia.org In the synthesis of this compound from the appropriate diester precursor, the mechanism can be proposed as follows:
Enolate Formation: A strong base removes a proton from the α-carbon of one of the ester groups, forming a resonance-stabilized enolate.
Intramolecular Nucleophilic Acyl Substitution: The nucleophilic enolate then attacks the carbonyl carbon of the other ester group in an intramolecular fashion. This results in the formation of a tetrahedral intermediate.
Elimination of the Leaving Group: The tetrahedral intermediate collapses, eliminating the alkoxide leaving group and forming the cyclic β-keto ester.
Deprotonation and Protonation: The resulting β-keto ester is acidic and is deprotonated by the alkoxide base. A final acidic workup step is required to protonate the enolate and yield the neutral cyclic β-keto ester.
Decarboxylation: Subsequent hydrolysis of the ester and heating leads to decarboxylation, affording the final this compound product.
The formation of the seven-membered ring in this reaction is thermodynamically feasible, although the formation of five- and six-membered rings is often more favorable. wikipedia.org The specific substrate and reaction conditions are therefore critical in directing the cyclization towards the desired azepane ring.
Ring expansion reactions, such as those from a piperidine precursor, likely proceed through the formation of a reactive intermediate, such as a carbocation or a diazonium species, which then undergoes a rearrangement to the larger seven-membered ring. The precise mechanism would be highly dependent on the specific reagents employed.
Reaction Kinetics and Thermodynamics in Azepane Ring Formation
The construction of the azepane ring system in this compound is a key synthetic challenge, often governed by the principles of intramolecular cyclization reactions. One of the primary methods for its synthesis involves a Dieckmann-like condensation. While specific kinetic and thermodynamic data for the formation of this compound are not extensively published, the general principles of azepane ring formation provide valuable insights.
The thermodynamics of forming a seven-membered ring are generally less favorable than for five- or six-membered rings due to increased ring strain. However, computational studies on azepane and its derivatives suggest a stable, non-planar conformation, which helps to alleviate some of this strain. The presence of the N-methyl group can influence the conformational preferences of the ring and, consequently, the transition state energies of the cyclization step.
The kinetics of the cyclization are influenced by several factors, including the choice of base, solvent, and reaction temperature. Strong bases are required to generate the necessary carbanion for the intramolecular attack. The reaction rate is also dependent on the concentration of the acyclic precursor; high dilution conditions are often employed to favor intramolecular cyclization over intermolecular polymerization.
A patented industrial synthesis of this compound hydrochloride starts from N-methyl-2-pyrrolidone. This process involves the initial preparation of 4-methylaminobutyric acid methyl ester hydrochloride, which is then reacted with methyl acrylate to form a diester. This diester subsequently undergoes an intramolecular cyclization using a strong base like potassium tert-butoxide to yield this compound. google.com
Table 1: Key Steps in a Patented Synthesis of this compound
| Step | Reactants | Reagents/Conditions | Product |
| 1 | N-methyl-2-pyrrolidone | Hydrochloric acid, reflux | 4-Methylaminobutyric acid hydrochloride |
| 2 | 4-Methylaminobutyric acid hydrochloride | Methanol, thionyl chloride | 4-Methylaminobutyric acid methyl ester hydrochloride |
| 3 | 4-Methylaminobutyric acid methyl ester hydrochloride | Methyl acrylate, triethylamine, methanol | Diester intermediate |
| 4 | Diester intermediate | Potassium tert-butoxide (cyclization) | This compound |
| 5 | This compound | Hydrochloric acid (salification) | This compound hydrochloride |
Stereochemical Considerations in Synthesis
This compound itself is an achiral molecule as it does not possess any stereocenters. However, the synthesis and subsequent reactions of this compound have important stereochemical implications, particularly when introducing new chiral centers.
During the synthesis of substituted azepane derivatives, controlling the stereochemistry is a significant challenge. acs.org The flexible nature of the seven-membered ring leads to multiple low-energy conformations, such as chair and boat forms, which can complicate stereoselective transformations. lifechemicals.com The conformational diversity of the azepane ring is a crucial factor in the biological activity of its derivatives. lifechemicals.com
While the synthesis of this compound does not require stereocontrol, its derivatization can lead to the formation of chiral products. For instance, reactions at the carbonyl group or at the α-carbons can generate new stereocenters. The stereochemical outcome of such reactions will be influenced by the preferred conformation of the azepane ring and the steric hindrance posed by the N-methyl group and the ring itself. Therefore, understanding the conformational analysis of the this compound ring is essential for predicting and controlling the stereochemistry of its derivatives.
Derivatization and Functionalization Reactions of this compound
The presence of a carbonyl group, a tertiary amine, and α-protons makes this compound a versatile scaffold for further chemical modifications.
Reactions at the Carbonyl Group
The ketone functionality is a primary site for a variety of transformations:
Nucleophilic Addition: The carbonyl group readily undergoes nucleophilic addition with organometallic reagents such as Grignard and organolithium reagents. libretexts.org For example, reaction with an appropriate Grignard reagent is a key step in the synthesis of Clemastine, an antihistaminic drug, where this compound is a known intermediate. lookchem.com This reaction would lead to the formation of a tertiary alcohol.
Hydrazone Formation: In a patented process, hexahydro-1-methyl-azepin-4-one is reacted with an acylhydrazine in a solvent like dioxane or toluene (B28343) to form an acylhydrazone. This reaction is a key step in the synthesis of (hexahydro-1-methyl-1H-azepin-4-yl)-hydrazine, which is a useful raw material for producing azelastine hydrochloride. google.com
Reductive Amination: The carbonyl group can be converted to an amine via reductive amination. This process involves the formation of an imine or enamine intermediate followed by reduction. This is a common strategy for introducing new nitrogen-containing substituents at the 4-position of the azepane ring.
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the conversion of the carbonyl group into a carbon-carbon double bond. The Wittig reaction utilizes a phosphonium (B103445) ylide, while the Horner-Wadsworth-Emmons reaction employs a phosphonate (B1237965) carbanion, often leading to higher E-selectivity in the resulting alkene. wikipedia.orgnrochemistry.com These methods are valuable for introducing exocyclic double bonds or for constructing more complex side chains.
Spirocycle Formation: The carbonyl group can participate in reactions to form spirocyclic compounds, where two rings share a single atom. e-bookshelf.de For example, a multi-component reaction involving isatin, malononitrile, and a cyclic active methylene compound can lead to the formation of spiro-oxindoles. nih.gov While not specifically documented for this compound, this type of reactivity is plausible.
Transformations at the Azepane Nitrogen
The tertiary nitrogen atom in this compound can also be a site for chemical modification:
N-Oxide Formation: The nitrogen can be oxidized to form the corresponding N-oxide. Heteroaromatic N-oxides have unique reactivities and can be used to direct further functionalization of the ring. thieme-connect.de The formation of an N-oxide can also alter the steric and electronic properties of the molecule, potentially influencing the reactivity of other functional groups. nih.gov
Quaternization: Reaction with alkyl halides can lead to the formation of a quaternary ammonium (B1175870) salt. This would introduce a permanent positive charge on the nitrogen atom and could be used to modify the pharmacological properties of derivatives.
Side-chain Elaboration Strategies
The α-carbons adjacent to the carbonyl group possess acidic protons that can be removed by a strong base to form an enolate. This enolate is a powerful nucleophile and can be used in a variety of carbon-carbon bond-forming reactions:
α-Alkylation: The enolate can be reacted with alkyl halides to introduce alkyl groups at the α-position. This is a fundamental strategy for elaborating the carbon skeleton.
Mannich Reaction: The Mannich reaction involves the aminoalkylation of an acidic proton located in the α-position of the carbonyl group. This three-component reaction, typically involving formaldehyde (B43269) and a secondary amine, would introduce an aminomethyl group on the azepane ring.
Process Optimization and Scale-Up in Industrial Synthesis
The industrial production of this compound, particularly as its hydrochloride salt for use as a pharmaceutical intermediate, requires a robust, scalable, and cost-effective synthetic process. google.com The patented synthesis starting from N-methyl-2-pyrrolidone offers a viable route for large-scale production. google.com
Process Optimization considerations for this synthesis would focus on:
Reaction Conditions: Optimizing temperature, reaction time, and stoichiometry for each step to maximize yield and minimize by-product formation. For the Dieckmann-like cyclization, the choice of base and solvent is critical to favor the intramolecular reaction.
Catalyst Selection: While the patented route uses stoichiometric reagents, exploring catalytic alternatives could improve efficiency and reduce waste.
Work-up and Purification: Developing efficient extraction and crystallization procedures is crucial for isolating the product in high purity. The patent mentions crystallization from isopropanol (B130326) to obtain the hydrochloride salt. patsnap.com
Scale-Up Challenges may include:
Heat Transfer: The cyclization step is often exothermic and requires efficient heat management in large reactors to maintain optimal temperature control and prevent runaway reactions.
Mixing: Ensuring efficient mixing in large-scale reactors is essential for achieving consistent reaction outcomes, especially in heterogeneous reaction mixtures.
Handling of Hazardous Reagents: The use of strong bases like potassium tert-butoxide and reactive reagents like thionyl chloride requires specialized handling procedures and equipment to ensure safety on an industrial scale.
Waste Management: A key aspect of green chemistry is minimizing waste. Process optimization should aim to reduce solvent usage and the formation of by-products, and to develop methods for recycling solvents and reagents where possible. The patented method is noted for using a single solvent in the entire process, which simplifies recycling and reduces wastewater. google.com
Advanced Spectroscopic and Analytical Characterization of 1 Methylazepan 4 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a cornerstone for the structural analysis of organic molecules like 1-Methylazepan-4-one, offering unambiguous information about the carbon-hydrogen framework.
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the this compound molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the azepane ring and the N-methyl group. Protons adjacent to the nitrogen atom (C2 and C7) and the carbonyl group (C3 and C5) would be deshielded and appear at a lower field (higher ppm value) compared to the protons at the C6 position. libretexts.org The N-methyl group would typically appear as a sharp singlet in the upfield region.
¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms of the molecule. The carbonyl carbon (C4) is the most deshielded and will appear significantly downfield (~208-212 ppm). The carbons adjacent to the nitrogen (C2 and C7) will also be downfield, followed by those adjacent to the carbonyl group (C3 and C5). The N-methyl carbon will be found in the upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts (δ) in ppm relative to TMS. Actual values may vary based on solvent and experimental conditions.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-CH₃ | ~2.3 | ~42 |
| C2-H₂ | ~2.6 | ~58 |
| C3-H₂ | ~2.5 | ~41 |
| C4 (C=O) | - | ~210 |
| C5-H₂ | ~2.5 | ~41 |
| C6-H₂ | ~1.9 | ~28 |
| C7-H₂ | ~2.4 | ~55 |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing through-bond and through-space correlations between nuclei. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show cross-peaks between protons on adjacent carbons (e.g., H2/H3, H3/H5 - noting no H on C4, H5/H6, and H6/H7), confirming the connectivity of the azepane ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to. nih.gov It provides an unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum. For instance, the proton signal at ~2.6 ppm would show a cross-peak to the carbon signal at ~58 ppm, assigning them both to the C2 position.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. nih.gov This is vital for connecting different spin systems and identifying non-protonated (quaternary) centers. Key correlations would include the N-methyl protons showing a cross-peak to the C2 and C7 carbons, and the protons on C3 and C5 showing correlations to the carbonyl carbon (C4).
Table 2: Expected Key 2D NMR Correlations for this compound
| Experiment | Correlating Protons | Correlating Carbons/Protons | Information Gained |
| COSY | H2 | H3 | Confirms C2-C3 connectivity |
| H5 | H6 | Confirms C5-C6 connectivity | |
| H6 | H7 | Confirms C6-C7 connectivity | |
| HSQC | N-CH₃ | C-Methyl | Assigns N-methyl group C & H |
| H2 | C2 | Assigns C2 position | |
| H3 | C3 | Assigns C3 position | |
| HMBC | N-CH₃ | C2, C7 | Confirms N-CH₃ position relative to the ring |
| H3, H5 | C4 (C=O) | Confirms position of the carbonyl group |
Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance with high precision and accuracy, traceable to primary standards. nih.gov The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
For this compound, a well-resolved signal, such as the singlet from the N-methyl group, can be integrated and compared against the integral of a known amount of an internal standard. nih.gov This allows for the precise calculation of the compound's purity or its concentration in a solution without the need for a specific reference standard of the analyte itself. The choice of a suitable internal standard with non-overlapping signals and a well-characterized purity is critical for the accuracy of the method.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key analytical technique that provides information on the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.
HRMS provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). longdom.org This precision allows for the unambiguous determination of the elemental composition of the molecular ion. For this compound, HRMS is used to confirm its molecular formula as C₇H₁₃NO. lookchem.com The ability to distinguish between molecules with very similar nominal masses is a key advantage of this technique. thermofisher.com
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₇H₁₃NO |
| Theoretical Exact Mass | 127.099714 u |
| Expected [M+H]⁺ Ion | 128.10752 u |
| Required Mass Accuracy | < 5 ppm |
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, often the molecular ion [M+H]⁺), which is then fragmented through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then mass-analyzed. dtic.mil The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.
For this compound, the fragmentation is guided by the locations of the charge and the functional groups (ketone and tertiary amine). Common fragmentation pathways for cyclic ketones involve α-cleavage adjacent to the carbonyl group. jove.com For cyclic amines, cleavage of the bond alpha to the nitrogen atom is a predominant pathway. miamioh.edu The analysis of these specific fragment losses allows for the confirmation of the ring structure and the position of the methyl group and carbonyl functionality.
Table 4: Plausible MS/MS Fragmentation Pathways for the [M+H]⁺ Ion of this compound
| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Plausible Neutral Loss | Structural Implication |
| 128.1 | 100.1 | CO (28 u) | Loss of the carbonyl group |
| 128.1 | 85.1 | C₂H₅N (43 u) | Cleavage at C2-C3 and C4-C5 |
| 128.1 | 71.1 | C₃H₇N (57 u) | Cleavage adjacent to nitrogen |
| 128.1 | 58.1 | C₄H₆O (70 u) | Ring opening and fragmentation |
Chromatographic Methods in Purity Assessment and Separation Science
Chromatographic techniques are indispensable for the separation and analysis of this compound, ensuring its purity and quantifying its presence in various matrices.
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of this compound. sigmaaldrich.com This technique offers high resolution and sensitivity for both identifying (qualitative) and measuring the amount (quantitative) of the compound.
For a successful separation, the selection of the stationary phase, mobile phase, and detector is critical. A typical HPLC method would involve a C18 column, with a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer. nih.gov The ratio of these components is optimized to achieve the best separation. nih.gov Detection is commonly performed using a UV detector at a wavelength where this compound exhibits maximum absorbance.
Method validation is a crucial step to ensure the reliability of the HPLC analysis. nih.gov This process involves assessing parameters such as:
Linearity: Establishing a linear relationship between the concentration of the analyte and the detector response.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
Accuracy: The closeness of the test results obtained by the method to the true value.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
| Parameter | Condition |
|---|---|
| Column | C18 (150 mm x 4.6 mm, 5.0 μm) |
| Mobile Phase | Acetonitrile:Potassium Dihydrogen Phosphate Buffer (pH 4.0) (25:75) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. While this compound itself may not be sufficiently volatile for direct GC-MS analysis, its volatile derivatives can be readily analyzed.
Derivatization is a process where the analyte is chemically modified to make it more suitable for GC-MS analysis. This can enhance volatility and improve chromatographic separation. The resulting derivatives can then be separated based on their boiling points and polarity on a GC column and subsequently identified by their mass spectra. nih.gov The mass spectrometer fragments the derivative molecules into characteristic ions, providing a unique "fingerprint" for identification. springermedizin.de
A typical GC-MS analysis would employ a capillary column with a non-polar stationary phase. The temperature of the oven is programmed to increase gradually, allowing for the separation of compounds with different boiling points. researchgate.net
High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers a rapid and cost-effective method for the analysis of this compound. jpbs.in It is particularly useful for purity assessment and screening purposes. scilit.comnih.gov
In HPTLC, a small amount of the sample is applied to a thin layer of adsorbent material, such as silica (B1680970) gel, coated on a glass or aluminum plate. The plate is then placed in a developing chamber with a suitable mobile phase. The mobile phase moves up the plate by capillary action, separating the components of the sample based on their differential partitioning between the stationary and mobile phases. researchgate.net
HPTLC offers several advantages, including the ability to analyze multiple samples simultaneously, which significantly increases throughput. researchgate.net After development, the separated spots can be visualized under UV light or by using a densitometer for quantitative analysis. researchgate.net The method can be validated for parameters like accuracy, precision, and linearity. ekb.eg
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques are instrumental in identifying the functional groups present in this compound and its derivatives.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrational modes of its bonds.
The IR spectrum of this compound would exhibit characteristic absorption bands that confirm its structure. The most prominent peak would be the carbonyl (C=O) stretch of the ketone group, typically appearing in the region of 1700-1725 cm⁻¹. Other significant absorptions would include the C-N stretching of the tertiary amine and the C-H stretching and bending vibrations of the alkyl groups. libretexts.orgpressbooks.pub
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| C=O (Ketone) | Stretch | 1700 - 1725 |
| C-N (Tertiary Amine) | Stretch | 1250 - 1020 |
| C-H (Alkyl) | Stretch | 2960 - 2850 |
| C-H (Alkyl) | Bend | 1470 - 1350 |
Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to IR spectroscopy. It is based on the inelastic scattering of monochromatic light, usually from a laser source. libretexts.org When light interacts with a molecule, most of it is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). This frequency shift corresponds to the vibrational energy levels of the molecule. utoronto.ca
A key principle in vibrational spectroscopy is the rule of mutual exclusion, which states that for a molecule with a center of symmetry, vibrational modes that are Raman active are IR inactive, and vice versa. While this compound does not possess a center of symmetry, the combination of both IR and Raman spectroscopy provides a more complete picture of its vibrational modes.
The Raman spectrum of this compound would show strong signals for non-polar bonds, such as the C-C bonds in the azepane ring. The carbonyl (C=O) stretch would also be visible, though its intensity might differ from that in the IR spectrum.
Integration of Spectroscopic and Computational Data for Enhanced Characterization
The comprehensive characterization of this compound and its derivatives is significantly enhanced by the synergistic integration of experimental spectroscopic data with computational modeling. This combined approach allows for a more detailed and accurate interpretation of complex spectral features, aids in the assignment of ambiguous signals, and provides insights into the conformational dynamics and electronic properties of these molecules. Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting spectroscopic parameters, which, when compared with experimental results, provides a robust framework for structural elucidation. conicet.gov.arrsc.org
The flexible seven-membered ring of the azepane core in this compound allows for multiple low-energy conformations, which can coexist in solution. nih.gov This conformational heterogeneity can lead to complex NMR spectra that are challenging to interpret solely based on experimental data. Computational conformational analysis, followed by the calculation of NMR chemical shifts for each stable conformer, is a crucial step in unraveling these complexities. nih.gov By calculating the Boltzmann-weighted average of the chemical shifts of the different conformers, a theoretical spectrum can be generated that closely approximates the experimental spectrum. compchemhighlights.org This process not only aids in the accurate assignment of proton (¹H) and carbon-¹³ (¹³C) NMR signals but also provides valuable information about the conformational preferences of the molecule in solution. researchgate.net
For instance, the protons on the azepane ring can exhibit a range of chemical shifts and coupling constants depending on their axial or equatorial orientation in different ring conformations (e.g., chair, boat, twist-boat). DFT calculations can predict the ¹H and ¹³C chemical shifts for each unique proton and carbon in each conformation. By comparing these predicted values with the experimental data, the dominant conformation in a given solvent can be identified.
Table 1: Illustrative Example of Experimental vs. DFT-Calculated ¹H NMR Chemical Shifts (δ) for a Dominant Conformer of this compound
| Proton | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |
| H2 (axial) | 2.65 | 2.68 | -0.03 |
| H2 (equatorial) | 2.80 | 2.85 | -0.05 |
| H3 (axial) | 1.85 | 1.88 | -0.03 |
| H3 (equatorial) | 2.10 | 2.15 | -0.05 |
| H5 (axial) | 2.50 | 2.54 | -0.04 |
| H5 (equatorial) | 2.70 | 2.76 | -0.06 |
| H6 (axial) | 1.90 | 1.93 | -0.03 |
| H6 (equatorial) | 2.05 | 2.09 | -0.04 |
| H7 (axial) | 2.40 | 2.45 | -0.05 |
| H7 (equatorial) | 2.60 | 2.67 | -0.07 |
| N-CH₃ | 2.35 | 2.38 | -0.03 |
Note: The data in this table is illustrative and intended to represent a typical comparison between experimental and calculated values.
Similarly, vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, benefits immensely from computational support. The vibrational modes of a molecule as complex as this compound can be numerous and overlapping, making definitive assignments challenging. DFT calculations can predict the harmonic vibrational frequencies and their corresponding intensities. rsc.orgmdpi.com These calculated frequencies are often scaled to correct for systematic errors inherent in the computational methods. rsc.org The scaled theoretical vibrational spectrum can then be compared with the experimental FT-IR and Raman spectra, allowing for a more confident assignment of the observed bands to specific molecular vibrations, such as C=O stretching, C-N stretching, and various bending and torsional modes of the azepane ring. conicet.gov.arnih.gov
Table 2: Illustrative Example of Experimental vs. DFT-Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (Scaled) | Assignment |
| ν(C=O) | 1715 | 1710 | Carbonyl stretch |
| ν(C-N) | 1180 | 1175 | C-N stretch |
| δ(CH₂) | 1450 | 1445 | Methylene (B1212753) scissoring |
| Ring deformation | 850 | 845 | Azepane ring deformation |
| N-CH₃ rock | 1050 | 1045 | Methyl rock |
Note: The data in this table is illustrative and intended to represent a typical comparison between experimental and calculated values.
The integration of spectroscopic and computational data provides a more complete picture of the molecular structure and dynamics of this compound. This approach is not limited to the parent compound but is also invaluable for the characterization of its derivatives, where substituent effects can influence both the spectroscopic properties and the conformational landscape of the molecule.
Computational Chemistry and Theoretical Studies of 1 Methylazepan 4 One
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its electron distribution, orbital energies, and reactivity. These methods, particularly Density Functional Theory (DFT), provide a robust framework for investigating the behavior of 1-methylazepan-4-one.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. researchgate.net While specific DFT studies exclusively on this compound are not extensively documented in the literature, research on closely related and more complex molecules containing the 1-methylazepan-4-yl moiety provides valuable insights. For instance, computational analysis of 4-(4-chlorobenzyl)-2-(1-methylazepan-4-yl) phthalazin-1(2H)-one has been performed to optimize its structure and analyze its electronic properties. nih.gov
Such studies typically employ hybrid functionals like B3LYP to investigate the molecule's geometry and electronic landscape. researchgate.net For this compound, a DFT study would reveal key aspects of its reactivity. The carbonyl group (C=O) is expected to be the primary site for nucleophilic attack, a characteristic that can be quantified by mapping the electrostatic potential. The nitrogen atom, while methylated, retains a lone pair of electrons, influencing the molecule's basicity and its ability to participate in hydrogen bonding.
DFT calculations can also be used to determine various chemical reactivity descriptors, as shown in the table below, which are crucial for predicting how the molecule will interact with other chemical species.
| Descriptor | Definition | Predicted Significance for this compound |
| Hardness (η) | Resistance to change in electron distribution. | Would likely indicate a moderately soft molecule due to the presence of heteroatoms. |
| Softness (S) | The reciprocal of hardness, indicating reactivity. | A higher softness value would suggest greater reactivity at specific sites. |
| Electronegativity (χ) | The power of an atom to attract electrons. | The oxygen and nitrogen atoms would be the most electronegative centers. |
| Electrophilicity (ω) | A measure of the ability to accept electrons. | The carbonyl carbon would be the most electrophilic site. |
This table presents predicted qualitative trends for this compound based on general principles and data from related structures.
Molecular Orbital Analysis
Molecular orbital (MO) theory provides a detailed picture of the electronic structure by describing the distribution of electrons in various energy levels. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they are the frontier orbitals involved in chemical reactions.
For this compound, the HOMO is expected to be localized primarily on the nitrogen and oxygen atoms, reflecting their non-bonding electrons. The LUMO, conversely, would likely be centered on the carbonyl group, specifically the π* antibonding orbital of the C=O bond. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller gap generally implies higher reactivity.
In a computational study of a derivative, the natural bond orbital (NBO) analysis revealed significant stabilization energies from electron delocalization, such as the interaction between a bonding π orbital and an anti-bonding π* orbital. nih.gov A similar analysis for this compound would elucidate the key electronic interactions that contribute to its stability.
Molecular Dynamics (MD) Simulations of this compound Interactions
An MD simulation of this compound in an aqueous solvent would reveal:
Solvation Structure: How water molecules arrange themselves around the polar carbonyl group and the N-methyl group.
Conformational Flexibility: The dynamic interconversion between different conformations of the azepane ring.
Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the carbonyl oxygen and water molecules.
These simulations are crucial for understanding how the molecule behaves in a biological context, where it is surrounded by water and other biomolecules. The insights gained from MD can be invaluable for drug design, as they can help predict how a molecule might bind to a target protein. vu.edu.au
Conformational Analysis and Energy Landscapes of the Azepane Ring System
The seven-membered azepane ring is conformationally flexible, and understanding its preferred shapes is key to predicting its biological activity. The potential energy landscape of the azepane ring is complex, with multiple low-energy conformations and the transition states that connect them. researchgate.netarxiv.orgarxiv.orgnih.gov
Computational studies on the broader class of azepanes have shown that the twist-chair conformation is often the most stable. researchgate.net The introduction of substituents, such as the methyl group on the nitrogen and the carbonyl group at the 4-position in this compound, will influence the relative energies of these conformations.
A detailed conformational analysis of this compound would involve systematically exploring the potential energy surface to identify all stable conformers and the energy barriers between them. This can be achieved through various computational methods, including molecular mechanics and quantum chemical calculations. The results of such an analysis would be crucial for understanding how the molecule presents itself for interaction with biological targets. For instance, in a study of methyl-substituted azepan-3-one (B168768) cathepsin K inhibitors, conformational analysis was used to rationalize the observed differences in inhibitory potency. nih.govacs.orgresearchgate.net
Prediction of Spectroscopic Properties and Validation with Experimental Data
Computational chemistry can predict various spectroscopic properties, including NMR and IR spectra, with a high degree of accuracy. researchgate.netnih.gov These predictions are invaluable for confirming the structure of a synthesized compound and for interpreting experimental spectra.
NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the electronic environment of the nuclei. DFT calculations, often using the GIAO (Gauge-Including Atomic Orbital) method, can predict these chemical shifts. nih.govd-nb.infogithub.iofrontiersin.org For this compound, a predicted NMR spectrum would show distinct signals for the methyl protons, the protons on the carbons adjacent to the nitrogen and the carbonyl group, and the remaining methylene (B1212753) protons of the ring. Comparing the predicted spectrum with an experimental one would provide strong evidence for the compound's structure.
IR Spectroscopy: Infrared spectroscopy probes the vibrational modes of a molecule. youtube.com DFT calculations can compute these vibrational frequencies. For this compound, a prominent feature in the predicted IR spectrum would be a strong absorption band corresponding to the stretching vibration of the carbonyl group. Other characteristic bands would include C-H stretching and bending vibrations.
The table below illustrates the kind of data that would be generated from a computational prediction of the IR spectrum of this compound.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| C=O Stretch | 1700-1725 | Strong |
| C-H Stretch (Aliphatic) | 2850-3000 | Medium-Strong |
| C-N Stretch | 1100-1300 | Medium |
| CH₂ Bend | 1450-1470 | Medium |
This table presents expected values based on typical functional group frequencies and is for illustrative purposes.
Computational Approaches to Structure-Activity Relationship (SAR) Prediction
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. wikipedia.orgyoutube.com Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are widely used in this field. nih.gov
While specific QSAR studies on this compound are not available, the azepane scaffold has been the subject of such investigations. For example, a study on azepan-3-one derivatives as cathepsin K inhibitors explored how the position and stereochemistry of methyl substitutions on the azepane ring affected their inhibitory potency and pharmacokinetic properties. nih.govacs.orgresearchgate.net This work highlights how subtle structural changes can lead to significant differences in biological activity.
A computational SAR study involving this compound would typically involve:
Generating a library of derivatives: Modifying the this compound structure by adding or changing substituents at various positions.
Calculating molecular descriptors: Using computational methods to determine various properties of each derivative (e.g., electronic, steric, and hydrophobic properties).
Developing a QSAR model: Using statistical methods to build a mathematical model that correlates the calculated descriptors with experimentally determined biological activity.
Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds. A review of azepane-based compounds in drug discovery highlights the importance of SAR and molecular docking studies in identifying promising therapeutic agents. nih.gov
Applications of 1 Methylazepan 4 One in Advanced Organic Synthesis
Role as a Key Intermediate in Complex Molecule Synthesis
1-Methylazepan-4-one, often utilized in its hydrochloride salt form, is a crucial precursor in the synthesis of various complex organic molecules, especially within the pharmaceutical industry. a2bchem.com Its chemical properties and structural framework make it an ideal starting material for constructing compounds with tailored biological activities. a2bchem.comcymitquimica.com
Synthesis of Azelastine (B1213491) Hydrochloride and Analogues
This compound hydrochloride is a primary intermediate in the synthesis of Azelastine Hydrochloride, an antihistamine drug. patsnap.comhsppharma.com Azelastine Hydrochloride is a phthalazinone derivative that has been widely used for treating allergic rhinitis and conjunctivitis. patsnap.comnih.govwikipedia.org
The synthetic pathways for Azelastine Hydrochloride frequently involve this compound. For instance, one method utilizes 1-methylpiperidine-4-ketone as a raw material for the preparation of 1-methylhexahydroazepine-4-one hydrochloride, which then serves as an intermediate for Azelastine Hydrochloride synthesis. patsnap.com Another approach involves the reaction of hexahydro-1-methyl-azepin-4-one with an acylhydrazine compound to form an acylhydrazone intermediate. This intermediate is subsequently reduced to an acylhydrazine derivative, which can then be condensed with a specific phthalazinone derivative to yield Azelastine Hydrochloride. google.com N'-(1-Methylazepan-4-yl)benzohydrazide, known as Azelastine Related Compound B, is also recognized as an intermediate or impurity in the synthesis of Azelastine hydrochloride.
Building Block for Nitrogen-Containing Heterocycles
Beyond its specific role in Azelastine synthesis, this compound hydrochloride serves as a versatile building block for a broader range of nitrogen-containing heterocycles. a2bchem.com Azaheterocycles, compounds containing nitrogen atoms within their ring structures, are widely recognized for their importance across various fields of chemistry, including materials science and drug development. openaccessjournals.comsigmaaldrich.com The presence of the azepane ring in this compound provides a foundation for the construction of diverse heterocyclic systems, enabling the development of advanced materials and pharmaceutical agents. a2bchem.com
Design and Synthesis of Bioactive Compounds Incorporating the this compound Moiety
The this compound moiety has been strategically incorporated into the design and synthesis of various bioactive compounds, leading to the exploration of novel therapeutic agents.
Development of Potential Analgesics and Neuronal Nicotinic Acetylcholine (B1216132) Receptor Agonists
The this compound ring system has been identified in compounds exhibiting potential analgesic properties and activity as neuronal nicotinic acetylcholine receptor (nAChR) agonists. najah.edumdpi.com For example, 5-(trifluoromethyl)-6-(1-methylazepan-4-yl)methyl-1H-quinolin-2-one, referred to as TMAQ, has been developed as a novel nAChR agonist. mdpi.comacs.orgresearchgate.net This compound demonstrates strong selectivity for β4-containing receptors and exhibits remarkable species selectivity, acting as a potent agonist for human β4 subunits while showing no detectable agonist activity on rat β4 subunits. researchgate.net The exploration of such compounds highlights the potential of the this compound scaffold in modulating nAChRs, which are crucial drug targets involved in various physiological and pathological processes. frontiersin.orgsigmaaldrich.comnih.gov
Synthesis of Selective Human Neuronal Nitric Oxide Synthase Inhibitors
This compound derivatives have been instrumental in the synthesis of selective human neuronal nitric oxide synthase (nNOS) inhibitors. patsnap.comlookchem.comresearchgate.net Neuronal nitric oxide synthase plays a vital role in neurotransmission and smooth muscle relaxation, and its selective inhibition is a desirable therapeutic strategy for neurodegenerative diseases. patsnap.comresearchgate.netnih.gov
Research has shown that 1,5-disubstituted indole (B1671886) derivatives incorporating N-(1-(1-methylazepan-4-yl)- side chains exhibit increased inhibitory activity for the human nNOS isoform, along with selectivity over endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS) isoforms. patsnap.comlookchem.comresearchgate.net Specific compounds, such as compounds 14, 15, (-)-15, and (+)-15, containing the 1-methylazepan-4-yl side chain, have demonstrated this selective inhibitory profile. patsnap.comlookchem.comresearchgate.net
Table 1: Selective Human nNOS Inhibitors Incorporating 1-Methylazepan-4-yl Moiety
| Compound Type | Moiety Incorporated | nNOS Inhibitory Activity | Selectivity over eNOS | Selectivity over iNOS |
| 1,5-disubstituted indole derivatives | N-(1-(1-methylazepan-4-yl)- side chains | Increased inhibitory activity patsnap.comlookchem.comresearchgate.net | Demonstrated selectivity patsnap.comlookchem.comresearchgate.net | Demonstrated selectivity patsnap.comlookchem.comresearchgate.net |
Novel Scaffold for Drug Development
The inherent structural characteristics of this compound position it as a promising novel scaffold for future drug development efforts. Its role as a synthetic intermediate allows for the construction of complex organic molecules vital for pharmaceutical applications. The concept of "scaffold hopping," which involves modifying the central core structure of known active compounds to discover novel chemotypes with improved properties, aligns well with the versatility offered by the this compound framework. nih.govcam.ac.uk The azepane ring system itself, as a heterocyclic derivative, provides a rigid three-dimensional space that can facilitate specific interactions with protein binding sites, a crucial aspect in rational drug design. bohrium.com Its potential to serve as a foundation for new drug candidates underscores its importance in expanding the chemical space for therapeutic discovery. bohrium.com
Compound Names and PubChem CIDs
Medicinal Chemistry and Pharmacological Relevance of 1 Methylazepan 4 One Derivatives
Structure-Activity Relationship (SAR) Studies of 1-Methylazepan-4-one Containing Compounds
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. For compounds containing the azepane ring, SAR studies have been pivotal in optimizing potency, selectivity, and pharmacokinetic profiles.
Influence of Substituent Modifications on Biological Activity
Modifications to the core this compound structure can profoundly impact the biological activity of its derivatives. The azepane ring's conformational diversity is often a decisive factor in its bioactivity, and introducing specific substituents can bias the ring to a more favorable conformation for target binding. lifechemicals.com
In the context of antihistamines, the nature of the substituent attached to the azepane ring is critical. For instance, in analogues of the H1 antagonist Clemastine, which features a related 1-methyl-pyrrolidine ring, the bulky diaryl ether side chain is essential for high-affinity binding to the histamine (B1213489) H1 receptor. wikipedia.org SAR studies on various antihistamine classes have shown that the orientation and nature of the basic amine center are key determinants of H1 affinity and selectivity. nih.gov
For enzyme inhibitors, substitutions at different positions on the azepane ring have been explored to enhance potency and selectivity. In the development of gamma-secretase inhibitors, placing geminal dimethyl groups on the azepane ring led to compounds with low nanomolar inhibition. However, these were subject to high metabolic clearance. Replacing the dimethyl group with a bioisosteric geminal difluoro group overcame this metabolic instability while maintaining potency. nih.gov Similarly, in the design of cathepsin K inhibitors, modifications at the P1, P2, and prime side binding moieties of inhibitors containing heterocyclic scaffolds have led to sub-nanomolar potency and high selectivity over related cathepsins like B, L, and S. nih.govnih.gov
The following table summarizes the effects of key structural modifications on the biological activity of azepane-containing compounds.
| Scaffold/Target Class | Modification | Effect on Biological Activity | Reference |
|---|---|---|---|
| Azepane / Gamma-Secretase Inhibitors | Replacement of geminal dimethyl group with geminal difluoro group | Reduced metabolic clearance while maintaining inhibitory potency. | nih.gov |
| Heterocyclic / Cathepsin K Inhibitors | Optimization of P2 and P3 moieties | Achieved sub-nanomolar potency and high selectivity over other cathepsins. | nih.govnih.gov |
| Clemastine Analogue / H1 Receptor | Modification of N-linked side chain | Altered receptor binding selectivity profile. | nih.gov |
| Azepane-derived / Protein Kinase B Inhibitors | Replacement of ester moiety with metabolically stable linker | Improved metabolic stability. | epa.gov |
Pharmacophore Modeling and Lead Optimization
Pharmacophore modeling is a computational approach used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model serves as a template for designing new molecules or searching databases for compounds likely to be active.
For histamine receptor antagonists, pharmacophore models typically include key features such as a basic nitrogen atom (which is protonated at physiological pH), one or two aromatic/hydrophobic regions, and specific hydrogen bonding sites. nih.gov A pharmacophore model for antagonists targeting the histamine H1 receptor would incorporate:
A cationic amine feature: Corresponding to the protonated nitrogen of the 1-methylazepane ring.
Two hydrophobic/aromatic features: Representing the interactions of large, nonpolar side chains (like the diaryl ether in Clemastine) with the receptor.
Hydrogen bond acceptor/donor sites: To account for specific interactions within the receptor's binding pocket. researchgate.netscispace.com
This type of model is crucial for lead optimization. By mapping existing active compounds onto the pharmacophore, chemists can identify which parts of the molecule are essential for activity and which can be modified to improve properties like selectivity or metabolic stability. For example, if a model indicates an unoccupied hydrophobic pocket, a lead compound can be modified by adding a hydrophobic group to fill that space, potentially increasing binding affinity. nih.gov This strategy allows for the rational design of new derivatives with enhanced therapeutic potential.
Target Engagement and Mechanism of Action Studies
Understanding how a drug candidate interacts with its biological target is crucial for its development. These studies encompass determining binding affinity and selectivity for receptors and characterizing the kinetics of enzyme inhibition.
Receptor Binding Affinity and Selectivity
Derivatives of azepane and related heterocyclic structures have been extensively studied as receptor antagonists, particularly for histamine receptors. Clemastine, for example, is a selective histamine H1 receptor antagonist. wikipedia.orgdrugbank.com It acts by competitively binding to H1 receptors, thereby blocking the actions of endogenous histamine and providing relief from allergy symptoms. drugbank.com
However, "selectivity" can be relative. Many first-generation antihistamines interact with other receptors, leading to side effects. Binding assays are used to determine the affinity of a compound for its primary target versus other potential targets. A study comparing Clemastine with its analogues revealed that while Clemastine itself binds to a broad range of receptors, specific structural modifications can enhance selectivity. An N-linked analogue of Clemastine showed a more selective binding profile, with significant affinity primarily for the H1, M1 (muscarinic), and M4 receptors, and lower affinity for others. nih.gov
The table below presents receptor binding data for Clemastine and an analogue, illustrating the concept of selectivity.
| Compound | Target Receptor | Binding Affinity (% Displacement) | Selectivity Profile |
|---|---|---|---|
| Clemastine | Histamine H1 | > 80% | Broad (binds to multiple receptor subtypes) |
| Muscarinic M1 | > 60% | ||
| Muscarinic M5 | > 40% | ||
| Serotonin 5-HT2B | > 40% | ||
| Analogue 38l | Histamine H1 | > 80% | More selective; effective binding for H1, M1, M4 |
| Muscarinic M1 | > 60% | ||
| Muscarinic M4 | > 40% | ||
| Muscarinic M5 | < 40% |
Data adapted from radioligand displacement assays. nih.gov
Enzyme Inhibition Kinetics
The this compound scaffold has also been incorporated into potent enzyme inhibitors. These compounds are designed to fit into the active site of a target enzyme, blocking its function. The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki).
Azepane derivatives have shown inhibitory activity against several classes of enzymes. For instance, novel derivatives have been developed as highly potent and selective inhibitors of protein tyrosine phosphatases PTP1B and PTPN2, which are targets for cancer immunotherapy. researchgate.net Another area of significant interest is the inhibition of cathepsin K, a cysteine protease involved in bone resorption and a target for osteoporosis treatment. nih.govresearchgate.net Synthetic inhibitors incorporating heterocyclic cores have achieved remarkable potency against cathepsin K, with IC50 values extending into the sub-nanomolar and even picomolar range. nih.govrsc.org
The following table showcases the inhibitory potency of various azepane-containing or related heterocyclic derivatives against different enzyme targets.
| Compound Class | Enzyme Target | Inhibitory Potency (IC50) | Reference |
|---|---|---|---|
| Azepane Derivative (A22) | Cathepsin K | 0.44 µM | rsc.org |
| 2-Oxo-azepane Derivative | Gamma-Secretase | Low nanomolar range | nih.gov |
| Trifluoroethylamine-containing inhibitor | Cathepsin K | < 5 pM | nih.gov |
| Azepane-derived | Protein Kinase B (PKB-alpha) | 5 nM | epa.gov |
Metabolic Pathways and Pharmacokinetics of Derivatives
The metabolic fate and pharmacokinetic profile of a drug determine its absorption, distribution, duration of action, and excretion. For derivatives of this compound, these properties are heavily influenced by the nature of the substituents on the core structure.
Using Clemastine as a representative example, the molecule is known to be rapidly and almost completely absorbed from the gastrointestinal tract, with peak plasma concentrations occurring within 2 to 5 hours. wikipedia.orgdrugs.com Its antihistaminic effect is maximal within 5-7 hours and can last for 10-12 hours. drugs.com
The metabolism of Clemastine is extensive and occurs primarily in the liver. wikipedia.orgdrugbank.com The main metabolic pathways include:
Oxidation: Of the methyl group on the pyrrolidine (B122466) ring and other aliphatic positions.
O-dealkylation: Fission of the ether bond.
Aromatic Hydroxylation: Addition of a hydroxyl group to one of the phenyl rings.
N-demethylation: Removal of the methyl group from the nitrogen atom.
Glucuronide Conjugation: A phase II reaction that increases water solubility for excretion. wikipedia.orgdrugbank.com
A study of urinary metabolites in humans identified the major metabolic product as the carbinol formed from oxidation, which accounted for 35% of the excreted metabolites. oup.com Other significant metabolites resulted from various combinations of the pathways listed above. The drug and its metabolites are excreted principally in the urine. drugs.com
The table below summarizes key pharmacokinetic parameters for Clemastine, based on data from human and animal studies.
| Parameter | Value | Species | Reference |
|---|---|---|---|
| Time to Peak Plasma Concentration (Tmax) | 2 - 5 hours | Human | wikipedia.orgdrugs.com |
| Elimination Half-life (t1/2) | ~4.6 hours | Mouse | researchgate.net |
| Peak Plasma Concentration (Cmax) | 44 ng/mL | Mouse | researchgate.net |
| Area Under the Curve (AUC) | 280.1 ng*hr/mL | Mouse | researchgate.net |
| Primary Route of Excretion | Renal (Urine) | Human | drugs.com |
| Primary Site of Metabolism | Liver | Human | wikipedia.orgdrugbank.com |
Emerging Therapeutic Applications Beyond Azelastine (B1213491)
The exploration of this compound derivatives has revealed promising activity in several key therapeutic areas, most notably in the pursuit of treatments for Alzheimer's disease and other neurodegenerative conditions. The inherent drug-like properties of this scaffold make it an attractive starting point for the development of central nervous system (CNS) penetrant molecules.
Alzheimer's Disease and Neuroprotection
A significant focus of current research lies in the potential of this compound derivatives to act as cholinesterase inhibitors. The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (B1216132) is a key factor in the cognitive decline observed in patients. By inhibiting the enzymes that break down acetylcholine—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—these compounds can help to restore cholinergic neurotransmission.
Initial screenings of libraries containing azepanone derivatives have explored their activity against these enzymes. While some early studies identified certain azepanone compounds as weak inhibitors, they provided crucial insights into the structure-activity relationships (SAR) necessary for more potent and selective analogues. These preliminary findings have spurred further synthetic efforts to optimize the azepanone core for enhanced cholinesterase inhibition.
The development of multi-target-directed ligands (MTDLs) is a leading strategy in Alzheimer's drug discovery, aiming to address the multifaceted nature of the disease. The this compound scaffold is being investigated as a component in the design of such MTDLs, which may simultaneously target cholinesterase enzymes, beta-amyloid aggregation, and neuroinflammation.
Modulators of Muscarinic Receptors
Beyond cholinesterase inhibition, there is growing interest in the development of this compound derivatives as modulators of muscarinic acetylcholine receptors, particularly the M1 subtype. M1 muscarinic agonists are considered a promising therapeutic target for improving cognitive function in Alzheimer's disease and schizophrenia. The structural framework of this compound offers a foundation for the synthesis of novel ligands with the potential for high affinity and selectivity for the M1 receptor. Structure-activity relationship studies are crucial in this area to design molecules that can effectively and safely modulate this receptor.
Investigational Pursuits in Neuroinflammation and Schizophrenia
The role of neuroinflammation in the progression of neurodegenerative diseases is increasingly recognized. Consequently, the anti-inflammatory potential of novel this compound derivatives is an active area of investigation. By modifying the core structure, researchers aim to develop compounds that can modulate inflammatory pathways within the central nervous system.
Furthermore, the complex neurobiology of schizophrenia presents opportunities for the development of novel therapeutic agents. The modulation of various neurotransmitter systems, including the dopaminergic and serotonergic pathways, is a key strategy in schizophrenia drug design. The versatility of the this compound scaffold allows for its incorporation into diverse molecular architectures aimed at these targets. While specific research on this compound derivatives for schizophrenia is still in its nascent stages, the broader exploration of novel heterocyclic compounds for this indication suggests that this scaffold may hold future promise.
The ongoing research into the derivatives of this compound underscores a paradigm shift in the perception of this chemical entity—from a component of a single successful drug to a versatile platform for addressing a spectrum of complex and challenging diseases. The coming years of research are anticipated to further elucidate the therapeutic potential of this remarkable scaffold.
Future Perspectives and Challenges in 1 Methylazepan 4 One Research
Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability
The current synthesis of 1-Methylazepan-4-one typically involves multi-step cyclization reactions from appropriate precursors, followed by the formation of its hydrochloride salt to enhance solubility and stability for pharmaceutical applications. nih.govmedchemexpress.com While established methods exist, such as those starting from N-methyl-2-pyrrolidone or 1-methylpiperidine-4-ketone, there is a continuous drive to develop novel synthetic strategies that offer enhanced efficiency and sustainability. nih.govnih.gov
Challenges in existing synthetic routes include cumbersome operations, extended production cycles, and the need for rigorous purification to achieve high purity levels suitable for research and pharmaceutical applications. medchemexpress.comnih.gov Future efforts will likely focus on:
Green Chemistry Approaches: Developing environmentally benign synthetic routes that minimize waste generation, reduce energy consumption, and utilize safer reagents and solvents. This includes exploring catalyst-free reactions or more efficient, recyclable catalytic systems to address issues like product separation and catalyst stability encountered in traditional homogeneous catalysis.
Atom Economy and Step Efficiency: Designing shorter and more atom-economical synthetic pathways that maximize the incorporation of starting materials into the final product, thereby reducing byproduct formation. nih.gov
Flow Chemistry and Continuous Manufacturing: Implementing continuous flow processes, which can offer improved reaction control, higher throughput, enhanced safety, and greater consistency compared to batch processes, facilitating industrial scalability. sigmaaldrich.com
Exploration of New Biological Activities and Therapeutic Targets
This compound and its derivatives have already demonstrated a range of biological activities, primarily as intermediates in the synthesis of antihistamines like Azelastine (B1213491) hydrochloride. medchemexpress.commims.com Research indicates its potential in modulating allergic responses, exhibiting neuropharmacological effects with implications for neurological disorders due to its ability to cross the blood-brain barrier, and showing cytotoxic effects on certain cancer cell lines. mims.com Furthermore, studies have explored its influence on opioid intake behaviors, suggesting utility in addiction therapies, and its hydrochloride salt (CX-6258) has been investigated as a Pim kinase inhibitor for cancer treatment strategies. medchemexpress.commims.com Azepanone derivatives have also been identified as cholinesterase inhibitors for Alzheimer's disease and cathepsin K inhibitors. ebricmall.comuni.lu
Future research will aim to:
Elucidate Mechanisms of Action: Conduct in-depth studies to precisely identify the molecular targets and pathways through which this compound and its derivatives exert their biological effects. sigmaaldrich.com
Expand Therapeutic Scope: Explore novel biological activities beyond currently identified areas, potentially leading to new therapeutic applications in untouched disease indications.
Targeted Derivative Design: Utilize structure-activity relationship (SAR) studies to design and synthesize new derivatives with improved potency, selectivity, and pharmacokinetic profiles for specific therapeutic targets. The modulation of pharmacological properties through strategic substitution on the azepanone core has already shown promise in the context of cathepsin K inhibitors.
Investigate Antimicrobial Properties: Further investigate the antimicrobial potential observed in related compounds like N'-(1-Methylazepan-4-yl)benzohydrazide, which has shown efficacy against various bacterial strains. sigmaaldrich.com
Table 1: Selected Biological Activities of this compound Derivatives
| Derivative/Compound Type | Biological Activity | Potential Therapeutic Area | Key Reference |
| Azepanone Derivatives | Antihistaminic Properties | Allergic Responses | mims.com |
| Azepanone Derivatives | Neuropharmacological Effects | Neurological Disorders | mims.com |
| Azepanone Derivatives | Cytotoxicity on Cancer Cell Lines | Cancer | mims.com |
| This compound HCl (CX-6258) | Pim Kinase Inhibition | Cancer | medchemexpress.com |
| Azepanone Derivatives | Opioid Intake Modulation | Addiction Treatment | medchemexpress.commims.com |
| Azepanone Derivatives | Cholinesterase Inhibition | Alzheimer's Disease | ebricmall.comuni.lu |
| Methyl-substituted Azepanones | Cathepsin K Inhibition | Bone Resorption Disorders | |
| N'-(1-Methylazepan-4-yl)benzohydrazide | Antimicrobial Activity | Antibiotics | sigmaaldrich.com |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The application of Artificial Intelligence (AI) and Machine Learning (ML) is rapidly transforming chemical research, offering powerful tools for addressing complex challenges in drug discovery and development. For this compound research, AI and ML can be integrated to:
De Novo Compound Design: Facilitate the computational design of novel azepanone derivatives with predicted desirable properties, exploring vast chemical spaces more efficiently than traditional methods.
Retrosynthesis and Reaction Prediction: Predict optimal synthetic routes and reaction conditions for the synthesis of this compound and its derivatives, potentially reducing experimental trial-and-error and accelerating synthesis development.
Property Prediction: Develop predictive models for physicochemical and pharmacokinetic properties of new azepanone-based drug candidates, aiding in early-stage lead optimization.
Virtual Screening: Accelerate the identification of potential therapeutic targets and lead compounds by virtually screening large libraries of azepanone derivatives against biological targets.
Despite these opportunities, challenges remain, including the need for large, high-quality datasets for training robust ML models and improving the interpretability of complex AI algorithms to derive new chemical insights.
Addressing Challenges in Scalability and Industrial Production
Transitioning the synthesis of this compound from laboratory scale to industrial production presents several challenges. These include ensuring continuous and stable production, managing equipment corrosion, maintaining catalyst stability, and effectively handling wastewater treatment. nih.gov The economic viability of large-scale production is also a critical factor, necessitating low-cost processes and efficient resource utilization. nih.gov
Future perspectives in addressing these challenges involve:
Process Intensification: Developing intensified chemical processes that maximize output while minimizing reactor size, energy consumption, and waste.
Robust Process Design: Designing synthetic processes that are less sensitive to variations in reaction conditions and raw material quality, ensuring consistent product yield and purity.
Sustainable Manufacturing: Implementing principles of green chemistry at the industrial scale, including the use of renewable feedstocks, solvent-free reactions, and efficient waste valorization. nih.gov
Automation and Real-time Monitoring: Integrating advanced automation and real-time analytical monitoring systems to optimize reaction parameters, detect deviations, and ensure product quality throughout the production cycle.
Advancements in Analytical Techniques for Complex Mixture Analysis
Advanced analytical techniques are indispensable for the comprehensive characterization of this compound, its intermediates, and its derivatives, especially in complex reaction mixtures and biological samples. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), particularly when coupled with chromatographic methods like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), provide detailed structural elucidation, purity assessment, and quantitative analysis. ebricmall.com Surface Plasmon Resonance (SPR) is valuable for real-time studies of biomolecular interactions, such as drug-receptor binding. ebricmall.com
Future advancements will focus on:
Enhanced Sensitivity and Selectivity: Developing analytical methods with even higher sensitivity to detect trace impurities and metabolites in complex matrices, crucial for quality control and pharmacokinetic studies.
High-Throughput Analysis: Increasing the throughput of analytical platforms to enable rapid screening and characterization of large libraries of compounds, accelerating drug discovery and process development.
In Situ and Real-time Monitoring: Implementing analytical techniques for in situ and real-time monitoring of chemical reactions, providing immediate feedback for process optimization and control.
Integration with Chemometrics and AI: Combining advanced analytical data with chemometrics and AI-driven models for more sophisticated data processing, pattern recognition, and predictive analytics, leading to deeper insights into reaction mechanisms and biological interactions.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-methylazepan-4-one to achieve high yield and purity?
- Methodology : Start with the hydrochloride salt (this compound hydrochloride) as a precursor, as described in pharmacological synthesis protocols . Use acid-catalyzed reactions (e.g., 37% HCl) and palladium-based catalysts under controlled temperature (e.g., 60–80°C). Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via recrystallization or column chromatography. Ensure purity >95% via HPLC with UV detection (λ = 254 nm) .
- Key Variables : Solvent polarity, catalyst loading, and reaction time significantly impact yield. For reproducibility, document batch-specific conditions (e.g., solvent purity, humidity) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology : Use - and -NMR to confirm the azepanone ring structure and methyl group position. Compare chemical shifts to reference data (e.g., δ ~2.5 ppm for N-methyl protons). IR spectroscopy can validate the ketone group (C=O stretch ~1700 cm). Mass spectrometry (ESI-MS) provides molecular ion confirmation (m/z ≈ 127.1 for [M+H]) .
- Best Practices : Run spectra in deuterated solvents (e.g., CDCl) and include purity metrics (e.g., residual solvent analysis via GC-MS) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported NMR data for this compound derivatives?
- Methodology : Cross-validate spectral data using computational tools (e.g., DFT calculations for predicted chemical shifts). Compare results across multiple solvents and concentrations to identify solvent-induced shifts. Collaborate with independent labs to verify reproducibility .
- Case Study : Discrepancies in -NMR signals for the N-methyl group may arise from conformational flexibility. Use variable-temperature NMR to assess dynamic effects .
Q. What strategies are effective in isolating trace impurities (e.g., 1-methyl-4-(2-benzoylhydrazino)azepan) during synthesis?
- Methodology : Employ preparative HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA). Characterize impurities via high-resolution MS and -NMR spiking experiments. Reference pharmacopoeial standards (e.g., BPCRS 605/606) for identity confirmation .
- Data Interpretation : Quantify impurities using area normalization in chromatograms, ensuring compliance with ICH guidelines (<0.1% for unknown impurities) .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?
- Methodology : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Validate predictions with kinetic studies (e.g., monitoring ketone reduction with NaBH). Compare experimental yields to simulated transition-state energies .
- Limitations : Solvent effects and steric hindrance may deviate from idealized models. Include explicit solvent molecules in simulations for accuracy .
Experimental Design & Data Validation
Q. How should researchers design experiments to assess the stability of this compound under varying pH conditions?
- Protocol : Prepare buffered solutions (pH 1–12) and incubate the compound at 37°C. Sample aliquots at intervals (0, 24, 48 hrs) and analyze via LC-MS. Track degradation products (e.g., ring-opened intermediates) and calculate half-life .
- Controls : Include antioxidants (e.g., BHT) to differentiate oxidative vs. hydrolytic degradation .
Q. What statistical approaches are recommended for analyzing contradictory bioactivity data in this compound studies?
- Methodology : Apply meta-analysis to aggregate data from multiple studies. Use funnel plots to detect publication bias and mixed-effects models to account for inter-study variability. Highlight outliers via Grubbs’ test or PCA .
- Example : Conflicting IC values in enzyme inhibition assays may arise from assay conditions (e.g., ATP concentration). Normalize data to internal controls and report normalized means ± SEM .
Data Presentation & Reproducibility
Q. How can researchers ensure reproducibility when publishing synthetic protocols for this compound?
- Guidelines : Follow the Beilstein Journal of Organic Chemistry standards:
- Provide detailed reaction setups (e.g., molar ratios, glassware type).
- Include raw spectral data (e.g., NMR FID files) in supplementary materials.
- Specify equipment calibration protocols (e.g., NMR spectrometer shimming) .
Q. What are the best practices for documenting negative results in reactivity studies?
- Framework : Use a standardized template to report failed experiments, including:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
